(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)hydrazine hydrochloride
Overview
Description
(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H6F2N2O2·HCl. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dioxole ring substituted with difluorobenzene and hydrazine groups, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)hydrazine hydrochloride typically involves the reaction of (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)hydrazine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrochloride salt. The synthetic route can be summarized as follows:
Starting Material: (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)hydrazine
Reagent: Hydrochloric acid (HCl)
Reaction Conditions: The reaction is typically conducted at room temperature, and the product is isolated by filtration and drying.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazine group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The difluorobenzene moiety enhances the compound’s stability and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol
- (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)acetonitrile
- (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)boronic acid
Uniqueness
(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)hydrazine hydrochloride is unique due to the presence of the hydrazine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be suitable for.
Properties
IUPAC Name |
(2,2-difluoro-1,3-benzodioxol-5-yl)hydrazine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O2.ClH/c8-7(9)12-5-2-1-4(11-10)3-6(5)13-7;/h1-3,11H,10H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQLNCXZUATJPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NN)OC(O2)(F)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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